3-Bromo-4-{[1-(1-phenylethyl)pyrrolidin-3-yl]oxy}pyridine
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Overview
Description
3-Bromo-4-{[1-(1-phenylethyl)pyrrolidin-3-yl]oxy}pyridine is a complex organic compound that features a pyridine ring substituted with a bromine atom and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-{[1-(1-phenylethyl)pyrrolidin-3-yl]oxy}pyridine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Bromination of Pyridine: The pyridine ring is brominated using bromine or other brominating agents under controlled conditions.
Coupling Reaction: The brominated pyridine is then coupled with the pyrrolidine derivative through an etherification reaction, often using a base to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-{[1-(1-phenylethyl)pyrrolidin-3-yl]oxy}pyridine can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives.
Scientific Research Applications
3-Bromo-4-{[1-(1-phenylethyl)pyrrolidin-3-yl]oxy}pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It may be used in studies to understand its biological activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 3-Bromo-4-{[1-(1-phenylethyl)pyrrolidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes or receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
3-Bromopyridine: A simpler compound with a bromine atom on the pyridine ring.
4-Pyrrolidinopyridine: A compound with a pyrrolidine ring attached to the pyridine ring.
Uniqueness
3-Bromo-4-{[1-(1-phenylethyl)pyrrolidin-3-yl]oxy}pyridine is unique due to the presence of both the bromine atom and the pyrrolidine ring, which can confer distinct chemical and biological properties compared to simpler analogs.
This compound’s unique structure allows for diverse applications and interactions, making it a valuable molecule in various fields of research.
Properties
Molecular Formula |
C17H19BrN2O |
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Molecular Weight |
347.2 g/mol |
IUPAC Name |
3-bromo-4-[1-(1-phenylethyl)pyrrolidin-3-yl]oxypyridine |
InChI |
InChI=1S/C17H19BrN2O/c1-13(14-5-3-2-4-6-14)20-10-8-15(12-20)21-17-7-9-19-11-16(17)18/h2-7,9,11,13,15H,8,10,12H2,1H3 |
InChI Key |
FKSVHZVGMYAORG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(C2)OC3=C(C=NC=C3)Br |
Origin of Product |
United States |
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